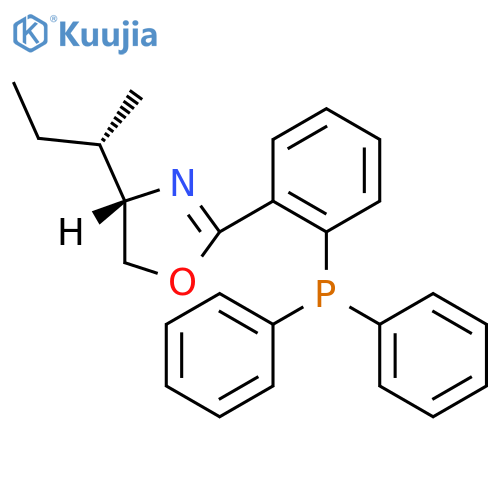Cas no 2634687-75-3 ((S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole)

2634687-75-3 structure
商品名:(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole 化学的及び物理的性質
名前と識別子
-
- CS-0199065
- (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
- E75379
- [2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
- 2634687-75-3
- (4S)-4-[(2S)-butan-2-yl]-2-[2-(diphenylphosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
-
- インチ: 1S/C25H26NOP/c1-3-19(2)23-18-27-25(26-23)22-16-10-11-17-24(22)28(20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-17,19,23H,3,18H2,1-2H3/t19-,23+/m0/s1
- InChIKey: JHDSMMAHIVXAPW-WMZHIEFXSA-N
- ほほえんだ: C1=CC(C2=N[C@]([C@@H](C)CC)([H])CO2)=C(P(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
計算された属性
- せいみつぶんしりょう: 387.175201451g/mol
- どういたいしつりょう: 387.175201451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 21.6Ų
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1352029-250mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 250mg |
$204.0 | 2025-02-20 | |
| Aaron | AR01XDFV-250mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 250mg |
$208.00 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1239469-250mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 250mg |
$220 | 2025-02-21 | |
| ChemScence | CS-0199065-100mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 100mg |
$90.0 | 2022-04-27 | ||
| ChemScence | CS-0199065-250mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 250mg |
$185.0 | 2022-04-27 | ||
| Ambeed | A1352029-1g |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 1g |
$611.0 | 2025-02-20 | |
| 1PlusChem | 1P01XD7J-250mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 250mg |
$164.00 | 2024-05-08 | |
| Aaron | AR01XDFV-1g |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 1g |
$588.00 | 2025-04-02 | |
| ChemScence | CS-0199065-1g |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 1g |
$555.0 | 2022-04-27 | ||
| Ambeed | A1352029-100mg |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole |
2634687-75-3 | 97% | 100mg |
$99.0 | 2025-02-20 |
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
2634687-75-3 ((S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole) 関連製品
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2634687-75-3)(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

清らかである:99%/99%
はかる:250mg/1g
価格 ($):184.0/550.0